5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-10(15)14(13-6-7)9-3-1-8(12)2-4-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCBQUHEFEAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-(4-fluorophenyl)pyridazin-3(2H)-one with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring the purity and yield of the final product is crucial, and various purification techniques, such as recrystallization or chromatography, may be employed.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules. Its bromo and fluoro groups make it a valuable building block for constructing diverse chemical structures.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may be used as a lead compound for developing new therapeutic agents, especially in the treatment of diseases such as cancer and inflammation.
Industry: The compound's unique properties make it suitable for applications in material science, such as the development of advanced polymers and coatings. Its stability and reactivity can be harnessed to create innovative materials with enhanced performance.
Mechanism of Action
The mechanism by which 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Effects: Bromine at position 5 (as in the target compound) enhances electrophilicity compared to chlorine, favoring cross-coupling reactions (e.g., Sonogashira). However, unprotected NH groups in pyridazinones reduce coupling yields (5–10%) due to NH acidity .
Substituent Position and Electronic Effects: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, stabilizing the pyridazinone core and influencing frontier molecular orbitals (FMOs). Computational studies on analogous compounds (e.g., FOMMP) show low HOMO-LUMO gaps (4.5–5.0 eV), correlating with high chemical reactivity . Substituents at position 4 (e.g., 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one) reduce steric hindrance compared to position 2, enabling tighter crystal packing .
Biological Relevance :
- Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit enhanced binding to biological targets, as seen in molecular docking studies against SARS-CoV-2 protease. Electronegative regions near nitrogen atoms (via MEP analysis) facilitate hydrogen bonding with active sites .
- Bromine’s larger atomic radius may improve halogen bonding in protein-ligand interactions, a feature absent in chlorinated analogs .
Table 2: Reactivity in Cross-Coupling Reactions
Biological Activity
5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (commonly referred to as 5-BFPP) is a member of the pyridazinone family, characterized by its unique structural features including a bromine atom at the 5th position and a 4-fluorophenyl group at the 2nd position of the pyridazinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, and antitumor properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-BFPP has the following chemical structure:
This structure contributes to its reactivity and interaction with biological targets. The presence of halogen and aromatic substituents enhances its potential as a pharmacophore in drug development.
Antitumor Activity
Research indicates that 5-BFPP may influence cell proliferation and apoptosis, critical processes in cancer biology. The compound has been shown to interact with specific enzymes or receptors that modulate signaling pathways involved in these processes. For instance, studies have demonstrated that similar pyridazinones exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-BFPP | A549 (lung) | TBD |
| HeLa (cervical) | TBD | |
| MCF-7 (breast) | TBD |
The exact IC50 values for 5-BFPP are yet to be determined in specific studies, but preliminary data suggest promising antitumor activity.
The mechanism of action for 5-BFPP is not fully elucidated; however, it is hypothesized that it may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt critical signaling pathways associated with cell growth and survival. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the bromine substituent can significantly affect biological activity, as seen in comparative analyses with other halogenated pyridazinones.
Case Studies
- Antimicrobial Properties : In a study evaluating various pyridazinones, compounds structurally related to 5-BFPP exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group was linked to enhanced membrane permeability, facilitating greater efficacy against bacterial strains.
- Monoamine Oxidase Inhibition : A related study indicated that certain pyridazinones could serve as inhibitors for monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. While specific data for 5-BFPP was not available, related compounds showed IC50 values in the low micromolar range.
Comparative Analysis with Analogous Compounds
To understand the unique properties of 5-BFPP, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-(4-fluorophenyl)pyridazin-3(2H)-one | Chlorine instead of bromine; similar activity | Moderate antitumor effects |
| 6-Iodo-2-(4-fluorophenyl)pyridazin-3(2H)-one | Iodine substitution; different reactivity profile | Lower potency |
| 2-(4-Fluorophenyl)pyridazin-3(2H)-one | Lacks halogen at the 5th position | Minimal biological activity |
The unique bromine atom in 5-BFPP is believed to enhance its reactivity compared to its analogs, making it a more potent candidate for further research.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
Answer: The synthesis typically involves functionalization of a pyridazinone core. A common approach includes:
Bromination : Direct bromination of 2-(4-fluorophenyl)pyridazin-3(2H)-one using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents (e.g., CCl₄ or DMF) .
Substitution Reactions : Nucleophilic substitution of pre-brominated pyridazinone intermediates with fluorophenyl groups via Suzuki-Miyaura coupling, requiring Pd catalysts and optimized ligand systems (e.g., Pd(PPh₃)₄) .
Key Variables Affecting Yield:
- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.
- Catalyst Loading: Pd-based catalysts at 2–5 mol% balance cost and efficiency .
Q. How should researchers characterize the purity and structure of this compound?
Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and >95% purity threshold .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl; pyridazinone carbonyl at δ 160–165 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 297.1 Da) .
- X-ray Crystallography : For absolute configuration (if crystalline), resolving bond lengths and angles (e.g., C-Br bond ~1.89 Å) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for bromine displacement. Basis sets (e.g., B3LYP/6-31G*) predict regioselectivity .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine atom with σ-hole for SN2 reactivity) .
- Solvent Effects : COSMO-RS simulations to optimize solvent choice (e.g., DMF vs. THF) for kinetic control .
Case Study : DFT analysis of 4-bromo-pyridazinone analogs showed 10–15 kcal/mol lower activation energy for substitutions at C5 vs. C4 .
Q. What strategies resolve contradictions in biological activity data for pyridazinone derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assay against targets (e.g., kinases, GPCRs) .
- Meta-Analysis of Existing Data : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times). For example:
Q. How do steric and electronic effects influence the stability of this compound under acidic/basic conditions?
Answer:
- Acidic Conditions : Protonation of the pyridazinone carbonyl (pKa ~3.5) increases electrophilicity, risking hydrolysis. Electron-withdrawing fluorine stabilizes the ring but bromine’s inductive effect may accelerate degradation .
- Basic Conditions : Deprotonation at N2 (pKa ~9.8) leads to ring-opening. Steric shielding from the 4-fluorophenyl group slows this process .
Q. Experimental Validation :
- pH Stability Profiling : Monitor degradation via HPLC at pH 1–13. Half-life at pH 7.4: >48 hrs; pH 12: <6 hrs .
Q. Methodological Challenges
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
Answer:
- Exothermic Reactions : Bromination with NBS requires controlled addition (dropwise) and cooling (0–5°C) to prevent runaway reactions .
- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd catalysts. Use degassed solvents and Schlenk-line techniques .
- Purification : Column chromatography on silica gel (hexane/EtOAc gradient) resolves regioisomers; recrystallization from EtOH/H₂O improves purity .
Q. How can researchers address discrepancies in NMR data for this compound?
Answer:
Q. Future Directions
- Targeted Drug Delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance bioavailability .
- Photopharmacology : Introduce azobenzene moieties for light-controlled activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
